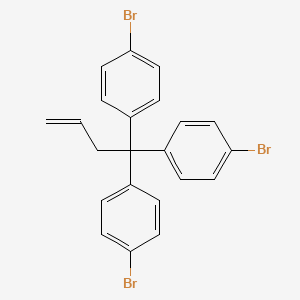
4,4',4''-(But-3-ene-1,1,1-triyl)tris(bromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) is an organic compound with the molecular formula C20H12Br4 It is characterized by three bromobenzene groups attached to a central but-3-ene-1,1,1-triyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) typically involves the reaction of but-3-ene-1,1,1-triyl trihalide with bromobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The central but-3-ene moiety can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the central but-3-ene moiety.
Scientific Research Applications
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved are determined by the nature of the reactions it participates in, such as nucleophilic substitution or catalytic hydrogenation.
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-(2-Bromoethene-1,1,2-triyl)tris(bromobenzene): Similar structure but with a different central moiety.
4,4’,4’'-(But-1-ene-1,1,2-triyl)triphenol: Contains phenol groups instead of bromobenzene.
Uniqueness
4,4’,4’'-(But-3-ene-1,1,1-triyl)tris(bromobenzene) is unique due to its specific arrangement of bromobenzene groups around a but-3-ene-1,1,1-triyl core. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H17Br3 |
|---|---|
Molecular Weight |
521.1 g/mol |
IUPAC Name |
1-[1,1-bis(4-bromophenyl)but-3-enyl]-4-bromobenzene |
InChI |
InChI=1S/C22H17Br3/c1-2-15-22(16-3-9-19(23)10-4-16,17-5-11-20(24)12-6-17)18-7-13-21(25)14-8-18/h2-14H,1,15H2 |
InChI Key |
ZXPCIFDNUZMDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















